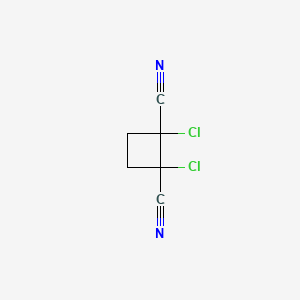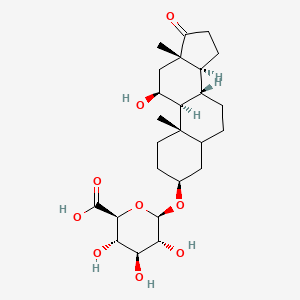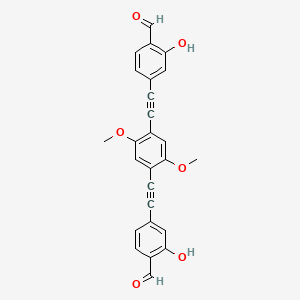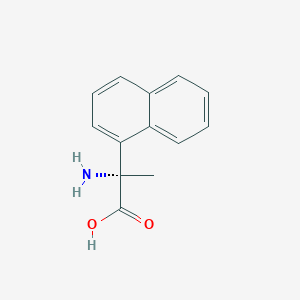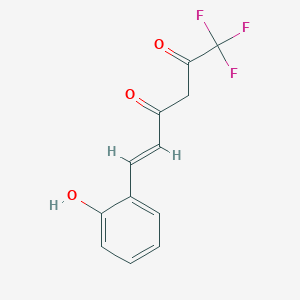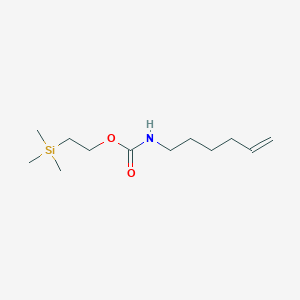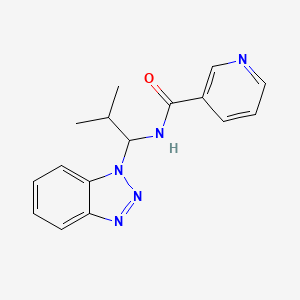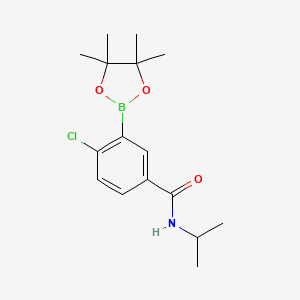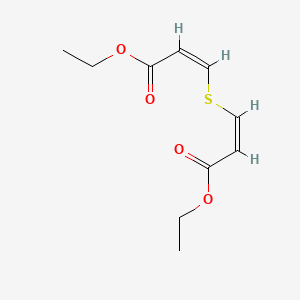
But-2-ene;dichloroplatinum;pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-2-ene;dichloroplatinum;pyridine-4-carbonitrile is a complex organometallic compound with the molecular formula C10H15Cl2N2Pt and a molecular weight of 429.224 g/mol . This compound is known for its unique structure, which includes a platinum center coordinated to but-2-ene and pyridine-4-carbonitrile ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-2-ene;dichloroplatinum;pyridine-4-carbonitrile typically involves the reaction of dichloroplatinum with but-2-ene and pyridine-4-carbonitrile under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-purity reagents and precise control of reaction conditions are crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
But-2-ene;dichloroplatinum;pyridine-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different platinum complexes.
Substitution: Ligands such as but-2-ene or pyridine-4-carbonitrile can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and ligand exchange reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction may produce lower oxidation state complexes.
Scientific Research Applications
But-2-ene;dichloroplatinum;pyridine-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in cancer therapy due to its platinum content.
Industry: Utilized in the production of high-purity platinum compounds for various industrial applications.
Mechanism of Action
The mechanism of action of but-2-ene;dichloroplatinum;pyridine-4-carbonitrile involves the coordination of the platinum center to target molecules. This coordination can alter the electronic structure of the target molecules, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
But-2-ene: An acyclic alkene with four carbon atoms, known for its cis/trans isomerism.
Dichloroplatinum: A common platinum complex used in various chemical reactions.
Pyridine-4-carbonitrile: A nitrogen-containing heterocycle used in organic synthesis.
Uniqueness
But-2-ene;dichloroplatinum;pyridine-4-carbonitrile is unique due to its specific combination of ligands and platinum center, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
33151-94-9 |
|---|---|
Molecular Formula |
C10H12Cl2N2Pt |
Molecular Weight |
426.2 g/mol |
IUPAC Name |
but-2-ene;dichloroplatinum;pyridine-4-carbonitrile |
InChI |
InChI=1S/C6H4N2.C4H8.2ClH.Pt/c7-5-6-1-3-8-4-2-6;1-3-4-2;;;/h1-4H;3-4H,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
JHBZDPFXAWBYCS-UHFFFAOYSA-L |
Canonical SMILES |
CC=CC.C1=CN=CC=C1C#N.Cl[Pt]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro-](/img/structure/B13733182.png)
![3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B13733189.png)
